6-(Difluoromethoxy)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMKRIMDLCUPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70707079 | |
| Record name | 6-(Difluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200207-21-2 | |
| Record name | 6-(Difluoromethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200207-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 6 Difluoromethoxy 1h Indole and Derivatives
Established Methods for Indole (B1671886) Ring System Construction
The construction of the indole core is a foundational step in the synthesis of 6-(difluoromethoxy)-1H-indole. Numerous named reactions have been developed for this purpose, each with distinct advantages regarding starting material availability and achievable substitution patterns. These methods can be employed either by starting with a benzene (B151609) derivative already possessing the difluoromethoxy group or by building the indole ring first and introducing the functionality at a later stage.
Key established methods include:
Fischer Indole Synthesis : Developed by Emil Fischer in 1883, this is one of the most widely used methods for indole synthesis. wikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org For the synthesis of the target compound, 4-(difluoromethoxy)phenylhydrazine could be reacted with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation. wikipedia.org
Leimgruber-Batcho Indole Synthesis : This method provides a versatile and high-yielding route to indoles, making it popular in the pharmaceutical industry. wikipedia.orgrsc.org The synthesis starts from an o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring. rsc.org A 4-(difluoromethoxy)-2-nitrotoluene would be a suitable starting material for this pathway.
Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles and works well for creating indoles with multiple substituents on the benzenoid ring. rsc.org It involves the reaction of a nitroarene with an excess of a vinyl Grignard reagent. rsc.org
Other Notable Methods : Several other strategies exist, including the Madelung synthesis (intramolecular cyclization of an N-acyl-o-toluidine), Reissert synthesis, and modern transition-metal-catalyzed cyclizations. rsc.orgjetir.org Palladium-catalyzed methods, for instance, have been developed for the intramolecular C-H amination of aryl enamines to construct the indole scaffold. researchgate.net
| Indole Synthesis Method | Key Reactants | General Description | Reference |
|---|---|---|---|
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed reaction involving rearrangement and cyclization to form the indole ring. | wikipedia.orgrsc.org |
| Leimgruber-Batcho | o-Nitrotoluene derivative | Formation of an enamine followed by reductive cyclization to yield the indole. | wikipedia.orgrsc.org |
| Bartoli | Nitroarene, Vinyl Grignard Reagent | Reaction of a nitroarene with three equivalents of a vinyl Grignard reagent. | rsc.org |
| Madelung | N-acyl-o-toluidine | Intramolecular cyclization using a strong base at high temperatures. | rsc.orgjetir.org |
Introduction of the Difluoromethoxy Moiety
The introduction of the difluoromethoxy (-OCF₂H) group onto the indole scaffold is a critical transformation. This can be achieved by either O-difluoromethylation of a corresponding hydroxyindole or by constructing the indole ring from a precursor already containing the difluoromethoxy group. A common strategy involves the nucleophilic substitution on a 6-hydroxy-1H-indole with a suitable difluoromethylating agent.
In parallel, direct C-difluoromethylation (-CF₂H) of the indole ring at various positions is a powerful tool for creating fluorinated derivatives. These methods, which include metal-catalyzed, radical, and cross-coupling approaches, expand the chemical space of accessible fluorinated indoles.
Difluoromethylation of Indole Derivatives
Direct C-H difluoromethylation of the indole nucleus typically occurs with high regioselectivity at the electron-rich C2 or C3 positions. nih.govnih.gov For instance, copper(II)-catalyzed reactions have been developed for the highly selective C2-difluoromethylation of various indole derivatives. nih.gov The choice of catalyst, solvent, and the nature of the protecting group on the indole nitrogen can influence the reaction's outcome and selectivity. acs.org Electrochemical methods have also emerged, providing a green and efficient approach for C2-difluoromethylation under catalyst- and oxidant-free conditions. rsc.org In some cases, difluoromethylation at the N1 position of the indole ring has also been achieved using agents like Freon-22. univ.kiev.uaresearchgate.net
Utilization of Difluoromethylation Reagents
A variety of reagents have been developed to serve as the source of the difluoromethyl radical (•CF₂H) or its synthetic equivalents. The selection of the appropriate reagent is crucial and depends on the chosen synthetic strategy (radical, nucleophilic, electrophilic).
Key difluoromethylation reagents include:
Sodium Difluoromethanesulfinate (HCF₂SO₂Na) : This is a widely used, commercially available, and inexpensive reagent for generating the difluoromethyl radical, often employed in photoredox catalysis and electrochemical reactions. nih.govrsc.orgrsc.org
Difluoromethyl Tetrazole Sulfone : This reagent serves as an effective •CF₂H radical source under photoinduced conditions, enabling catalyst-free difluoromethylation–cyclization of indole derivatives. rsc.orgresearchgate.net
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) : Used in the synthesis of difluoromethoxylated compounds. researchgate.net
Difluoroacetaldehyde Ethyl Hemiacetal : This reagent can be used for the hydroxydifluoromethylation of indoles in the presence of a promoter like hexafluoroisopropanol (HFIP). acs.org
Zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) : A reagent developed to effectively release the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
| Reagent Name | Chemical Formula | Typical Application | Reference |
|---|---|---|---|
| Sodium Difluoromethanesulfinate | HCF₂SO₂Na | Radical difluoromethylation (photoredox, electrochemical). | nih.govrsc.orgrsc.org |
| Difluoromethyl Tetrazole Sulfone | C₈H₇F₂N₄O₂S | Photoinduced radical difluoromethylation. | rsc.orgresearchgate.net |
| (Bromodifluoromethyl)trimethylsilane | C₄H₉BrF₂Si | Source for difluoromethoxy group installation. | researchgate.net |
| Difluoroacetaldehyde Ethyl Hemiacetal | C₄H₈F₂O₂ | Hydroxydifluoromethylation of indoles. | acs.org |
Metal-Catalyzed Difluoromethylation Approaches
Transition metal catalysis offers efficient and selective pathways for C-H difluoromethylation. researchgate.net Copper, palladium, and iron are prominent metals used in these transformations.
Copper-Catalyzed Difluoromethylation : Copper(II) complexes have been shown to effectively catalyze the regioselective C2-difluoromethylation of indoles using HCF₂SO₂Na as the difluoromethyl source. nih.gov Copper can also mediate the difluoromethylation of aryl iodides in a stepwise approach to access difluoromethylated arenes. rsc.orgbeilstein-journals.org
Palladium-Catalyzed Difluoromethylation : Palladium catalysts are widely used in cross-coupling reactions to form C-CF₂H bonds. beilstein-journals.org For example, Pd-catalyzed Negishi-type cross-coupling of aryl halides with zinc-based difluoromethyl reagents has been reported. rsc.org
Iron-Catalyzed Difluoromethylation : Iron catalysts have been employed in decarboxylative difluoromethylation reactions, offering an alternative to more expensive noble metals. beilstein-journals.org
These metal-catalyzed methods are valued for their functional group tolerance and are often applicable to complex molecules in late-stage functionalization scenarios. rsc.org
Radical Difluoromethylation Techniques
Radical-based strategies have become a powerful tool for the direct C-H difluoromethylation of heterocycles, including indoles. nih.gov These methods often proceed under mild conditions and show excellent functional group compatibility.
Photoredox Catalysis : Visible-light photoredox catalysis is a prominent strategy. nih.gov Organic dyes like Eosin Y or Rose Bengal, or iridium-based photocatalysts, can be used to activate a difluoromethyl precursor (e.g., HCF₂SO₂Na) to generate the •CF₂H radical, which then adds to the indole ring. rsc.orgresearchgate.net This approach has been used for the direct C-H difluoromethylation of a broad range of heteroarenes. nih.govrsc.org
Catalyst-Free Photoinduced Reactions : In some systems, difluoromethylation can be achieved without an external photocatalyst. rsc.org The formation of an electron donor-acceptor (EDA) complex between the indole derivative and a reagent like difluoromethyl tetrazole sulfone can be activated by visible light to initiate the radical process. rsc.orgresearchgate.net
Electrochemical Methods : Anodic oxidation provides a green, catalyst- and external oxidant-free method for generating difluoromethyl radicals from HCF₂SO₂Na for the C2-difluoromethylation of indoles. rsc.org
These radical methods often exhibit high regioselectivity for the C2 position of the indole nucleus. nih.gov
Cross-Coupling Methodologies for Difluoromethoxy Group Installation
Cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of both C-CF₂H and C-OCF₂H bonds.
For the direct installation of a difluoromethyl group, palladium- and copper-catalyzed cross-coupling reactions are well-established. rsc.org For example, Pd-catalyzed coupling of aryl halides or triflates with a nucleophilic difluoromethyl source is a common strategy. rsc.org Similarly, copper-mediated couplings of aryl iodides with silicon-based difluoromethyl reagents can provide access to α-aryl-α,α-difluoroacetates, which can be converted to the difluoromethylarene. beilstein-journals.org
The installation of the difluoromethoxy group often relies on building the indole ring from a precursor that already contains this moiety. For instance, a 4-(difluoromethoxy)aniline (B1299965) can be used in a Fischer indole synthesis or a 4-(difluoromethoxy)phenylboronic acid can be used in a Suzuki coupling to construct a more complex precursor for subsequent cyclization. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can also be used to couple an indole with an aryl halide bearing a difluoromethoxy group. mdpi.comunl.pt
Advanced Synthetic Methodologies for this compound Derivatives
Recent advancements in synthetic organic chemistry have provided sophisticated methods for the introduction of the difluoromethoxy group and further functionalization of the resulting indole derivatives. These methods often focus on late-stage introduction and stereoselective synthesis to enable the efficient generation of molecular diversity for drug discovery programs.
Late-stage functionalization (LSF) is a powerful strategy that allows for the introduction of key structural motifs, such as the difluoromethyl group, at a late step in a synthetic sequence. This approach is highly valuable in medicinal chemistry as it enables the rapid diversification of complex molecules.
Recent progress in this area has focused on the development of novel reagents and catalytic systems for difluoromethylation. rsc.orgrsc.org Metal-catalyzed cross-coupling reactions have emerged as a prominent method for the formation of C(sp²)–CF2H bonds. rsc.org For instance, nickel-catalyzed difluoromethylation of aryl halides and aryl boronic acids has been successfully developed. semanticscholar.org These methods often tolerate a wide range of functional groups, making them suitable for the late-stage modification of complex indole derivatives. semanticscholar.org
Radical-based methods, such as Minisci-type reactions, have also been employed for the C(sp²)–H difluoromethylation of heteroaromatics. rsc.org Additionally, the development of bench-stable S-(difluoromethyl)sulfonium salts as difluorocarbene precursors has provided a practical and efficient method for the difluoromethylation of phenols and thiophenols, which can be precursors to difluoromethoxy-substituted aromatics. sci-hub.se
A comparison of different strategies for introducing the difluoromethoxy group is presented below:
| Method | Reagents/Conditions | Yield (%) | Selectivity |
| Nucleophilic Substitution | K₂CO₃, dimethylformamide, 80°C | 60–70 | Moderate |
| Reformatsky Reaction | Ethyl bromodifluoroacetate, Zn, THF | 50–65 | High |
| Palladium Catalysis | Pd(OAc)₂, aryl boronate esters | Varies | Regioselective |
This table provides a general comparison of common methods for introducing a difluoromethoxy group. Actual yields and selectivities can vary depending on the specific substrate and reaction conditions.
While the direct stereoselective synthesis of this compound itself is not extensively documented in the provided results, the principles of stereoselective synthesis of substituted indoles are well-established and can be applied to this specific scaffold. The stereocenter can be introduced either before or after the formation of the indole ring.
For instance, chiral pool synthesis, starting from enantiomerically pure precursors, is a common strategy. Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, is another powerful approach. Although specific examples for difluoromethoxy-substituted indoles are limited in the search results, the development of stereoselective methods for difluoromethylation in general is an active area of research. rsc.org Cases of stereoselective difluoromethylation to construct C(sp³)–CF2H bonds are still limited but represent an exciting frontier. rsc.orgrsc.org
The functionalization of the this compound core requires precise control over chemo- and regioselectivity due to the presence of multiple reactive sites. The indole ring system has several C-H bonds on both the pyrrole (B145914) and benzene rings that can be functionalized. nih.gov
The difluoromethoxy group at the 6-position influences the reactivity of the indole ring. Its strong electron-withdrawing nature can direct functionalization to specific positions. smolecule.com Computational analyses on related systems suggest that radical formation may be favored at the 4- and 6-positions of the benzene ring. smolecule.com
Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective modification of indoles. nih.gov The choice of catalyst, ligand, and directing group can steer the reaction to a specific position. For example, palladium catalysis has been used for the C2-arylation of indoles. nih.gov The inherent reactivity of the indole C-H bonds often leads to functionalization at the C2 and C3 positions. nih.gov However, strategies have been developed to achieve functionalization at other positions, such as C4, C5, and C7, often requiring the use of directing groups or specific reaction conditions. nih.gov
Derivatization at Specific Positions of the this compound Scaffold
The ability to selectively functionalize different positions of the this compound core is crucial for structure-activity relationship (SAR) studies in drug discovery.
The indole nitrogen (N-H) is a key site for modification. The presence of the N-H moiety is often crucial for the reactivity in certain palladium-catalyzed C-H functionalization reactions. aablocks.com N-alkylation or N-arylation can be readily achieved using standard protocols. For example, a series of N-1 substituted indole derivatives have been synthesized and evaluated for their biological activities. ijpsr.info The introduction of various substituents on the indole nitrogen can significantly impact the biological profile of the resulting compounds. nih.gov
The C2 and C3 positions of the indole ring are the most common sites for electrophilic substitution and other functionalization reactions. nih.gov A variety of methods have been developed for the selective modification of these positions.
Palladium-catalyzed reactions have been particularly useful for the C2-functionalization of indoles. aablocks.com For instance, a Pd(II)/Cu(I) co-catalyzed dual C-H functionalization strategy allows for the one-pot synthesis of C2/C3-difunctionalized indoles. nih.gov This method involves the regioselective arylation of the C2 position followed by functionalization at the C3 position. nih.gov
The synthesis of 2,3-disubstituted indoles can also be achieved through methods like treating 2-fluorophenyl imines with lithium diisopropylamide (LDA). organic-chemistry.org Furthermore, tandem radical cyclization reactions have been employed to synthesize pyrrolo[1,2-a]indoles, which involves functionalization at the C2 position. aablocks.com
Substitution Patterns on the Benzene Ring (C4, C5, C7)
The introduction of substituents at the C4, C5, and C7 positions of the this compound nucleus can be achieved either by starting with an appropriately substituted aniline (B41778) precursor before indole ring formation or by direct electrophilic substitution on the pre-formed indole ring. The choice of strategy depends on the desired substituent and its compatibility with the reaction conditions of various indole syntheses.
Classic indole syntheses such as the Fischer, Bartoli, and Madelung methods, along with modern palladium-catalyzed cyclizations like the Heck reaction, are instrumental in building the indole framework from substituted anilines. mdpi.comnih.govbhu.ac.in
Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgchemicalbook.com To obtain a C4, C5, or C7-substituted this compound, one would start with a correspondingly substituted 3-(difluoromethoxy)phenylhydrazine. While versatile, the Fischer synthesis can sometimes face challenges with certain substitution patterns, particularly at the C7 position. publish.csiro.autandfonline.com
Bartoli Indole Synthesis : This reaction is particularly effective for producing 7-substituted indoles. It involves the reaction of a vinyl Grignard reagent with an ortho-substituted nitrobenzene. chemicalbook.com For instance, reacting 2-substituted-4-(difluoromethoxy)nitrobenzene with vinyl magnesium bromide could provide a pathway to 7-substituted-6-(difluoromethoxy)-1H-indoles.
Palladium-Catalyzed Syntheses (e.g., Heck Reaction) : These methods offer a broad scope and high functional group tolerance for constructing substituted indoles. mdpi.comnih.gov A typical approach involves the intramolecular cyclization of an ortho-haloaniline derivative. nih.govrsc.org For example, a 2-halo-4-(difluoromethoxy)aniline could be elaborated and then cyclized to yield a C7-substituted indole.
Direct electrophilic aromatic substitution on this compound is another viable route. While the indole system typically directs electrophiles to the C3 position of the pyrrole ring, blocking the C3 position allows for substitution on the benzene ring. bhu.ac.in The difluoromethoxy group (-OCF₂H) is deactivating but ortho-, para-directing, while the fused pyrrole ring directs to the C5 and C7 positions. The interplay of these effects governs the regiochemical outcome. For example, nitration of indole derivatives has been shown to produce mixtures of 5- and 6-nitroindoles, while specific syntheses can yield 7-nitroindoles. nih.gov Similarly, halogenation can provide access to bromo-substituted indoles at various positions on the benzene ring. rsc.org
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The structural confirmation and purity assessment of newly synthesized this compound derivatives rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons. rsc.orguobasrah.edu.iq A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all signals. researchgate.net
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and a characteristic triplet for the difluoromethoxy proton. The ¹³C NMR spectrum will show signals for each unique carbon, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the two fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale/Comparison |
| 1 | N-H | ~11.0 - 11.5 (broad singlet) | - | Typical for indole N-H in DMSO-d₆. researchgate.net |
| 2 | C-H | ~7.4 - 7.5 (multiplet) | ~125.0 | Similar to other 6-substituted indoles. nih.govrsc.org |
| 3 | C-H | ~6.4 - 6.5 (multiplet) | ~102.0 | Upfield shift characteristic of indole C3. researchgate.net |
| 4 | C-H | ~7.5 - 7.6 (doublet) | ~122.0 | Influenced by the electron-withdrawing nature of the -OCF₂H group. |
| 5 | C-H | ~6.8 - 6.9 (doublet of doublets) | ~112.0 | Analogous to 6-chloro and 6-fluoro indoles. rsc.org |
| 6 | C-OCF₂H | - | ~154.0 | Downfield shift due to oxygen attachment. |
| 7 | C-H | ~7.1 - 7.2 (doublet) | ~103.0 | Upfield shift due to para-position relative to nitrogen. |
| 8 (C3a) | C | - | ~128.0 | Indole ring junction carbon. researchgate.net |
| 9 (C7a) | C | - | ~137.0 | Indole ring junction carbon. researchgate.net |
| OCF₂H | C-H | ~6.3 - 7.4 (triplet, J ≈ 70 Hz) | ~115.0 (triplet, J ≈ 250 Hz) | Characteristic signal for the difluoromethoxy group. vulcanchem.comrsc.orgorientjchem.org |
Predicted values are based on data for analogous structures and are solvent-dependent. mdpi.comnih.gov
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. univr.it For this compound (C₉H₇F₂NO), the calculated molecular weight is 183.16 g/mol . synquestlabs.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 183. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. sci-hub.se
The fragmentation of indole derivatives often involves characteristic losses, such as the elimination of HCN (27 mass units) from the pyrrole ring. bhu.ac.in The fragmentation of the difluoromethoxy group might also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edumsu.edu The IR spectrum provides a unique "fingerprint" for a compound.
For this compound, the key functional groups—the indole N-H, aromatic C-H, aromatic C=C, and the C-F and C-O bonds of the difluoromethoxy group—will give rise to characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Indole) | Stretch | 3200 - 3500 | Typically a sharp to medium peak. utdallas.edu |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Appears just above the aliphatic C-H region. spectroscopyonline.com |
| C=C (Aromatic) | Ring Stretch | 1400 - 1620 | Multiple sharp bands are characteristic of the benzene ring. spectroscopyonline.com |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong absorption typical for aryl ethers. vulcanchem.com |
| C-F (Difluoro) | Stretch | 1000 - 1100 | Strong, characteristic absorption for C-F bonds. vulcanchem.com |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the isolation of synthesized compounds and the assessment of their purity.
Thin-Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of a chemical reaction. researchgate.net A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane). The separated components are visualized under UV light or by staining with an agent like potassium permanganate. diva-portal.orgfluorine1.ru
Column Chromatography : For purification on a larger scale, flash column chromatography is employed. The crude product is loaded onto a column packed with silica gel and eluted with a solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to separate the desired product from starting materials and byproducts. orientjchem.org
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the final purity of a synthesized compound. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure sharp peaks. nih.govsielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector. 34.237.233 For isolation of highly pure samples, preparative HPLC can be utilized. jst.go.jp
Biological Activities and Pharmacological Potential of 6 Difluoromethoxy 1h Indole Derivatives
Antimicrobial Research
Derivatives of 6-(difluoromethoxy)-1H-indole have been investigated for their ability to combat microbial pathogens, showing promise in both antibacterial and antifungal studies.
Antibacterial Activity Studies
The antibacterial potential of compounds featuring the this compound scaffold has been demonstrated against a range of bacterial strains. A study involving the synthesis of 3-arylsulfenylindoles developed a tautomeric mixture of 2-(1H-indol-3-ylthio)-6-(difluoromethoxy)-1H-benzo[d]imidazole and 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole. orientjchem.org This compound, along with others in the series, was evaluated for antibacterial activity, with many showing promising results against E. Coli. orientjchem.org
In another study, a series of imidazolyl-isoxazoline analogues were synthesized, incorporating a 6-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl moiety. These compounds were evaluated for their biological activities, including antibacterial effects. biointerfaceresearch.com The general structure of these derivatives involves the fusion of a benzene (B151609) ring with a five-membered imidazole (B134444) ring, a structure known as benzimidazole, which itself is noted for a wide array of biological activities. rsc.org
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-(1H-indol-3-ylthio)-6-(difluoromethoxy)-1H-benzo[d]imidazole / 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole (Tautomeric mixture) | E. coli | Good anti-bacterial activity reported. | orientjchem.org |
| Imidazolyl-isoxazoline analogues containing a 6-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl group | Not specified in abstract | Evaluated for antibacterial activity. | biointerfaceresearch.com |
Antifungal Activity Studies
The exploration of this compound derivatives extends to their potential as antifungal agents. Isatin (B1672199) derivatives, such as 5-(difluoromethoxy)indoline-2,3-dione (B11887738), which are structurally related to indoles, are recognized for their broad pharmacological profiles, including antifungal properties. The difluoromethoxy group is specifically noted for enhancing the metabolic stability and lipophilicity of the parent molecule, which can be advantageous for therapeutic potential.
Research on imidazolyl-isoxazoline analogues containing the 6-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl functional group also included evaluations for antifungal activity, indicating the broad-spectrum antimicrobial interest in this class of compounds. biointerfaceresearch.com While specific data on the extent of inhibition is limited in the provided sources, the inclusion of these derivatives in antifungal screening highlights the perceived potential of the 6-(difluoromethoxy) moiety in this therapeutic area.
Anticancer and Antitumor Investigations
The indole (B1671886) scaffold is a frequent feature in compounds developed for cancer therapy, and derivatives of this compound are no exception. nih.gov These compounds have been the subject of investigations into their cytotoxicity against cancer cells and the underlying mechanisms of their anti-proliferative effects.
Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects against several human cancer cell lines. For instance, 5-(difluoromethoxy)-1H-indole-3-carboxylic acid was reported to show notable cytotoxicity against human lung cancer cells (A549).
Similarly, the isatin derivative, 5-(difluoromethoxy)indoline-2,3-dione, has been studied for its anticancer potential. One investigation revealed that it could significantly reduce the viability of chronic myelogenous leukemia (CML) K562 cells, with a reported IC₅₀ value of approximately 12 µM. Another compound, 6-(difluoromethoxy)-2-(4-(1,1-dimethylethylsulfonamido)phenyl)-5-fluoro-1-hexyl-1H-indole-3-carboxamide, was synthesized and tested for activity against the Hepatitis C virus (HCV) replicon, which is relevant to liver cancer. ijpsr.info
Table 2: Cytotoxicity of this compound Derivatives
| Compound Name | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | A549 (Human Lung Cancer) | Effective inhibition at low concentrations noted. | |
| 5-(Difluoromethoxy)indoline-2,3-dione | K562 (Chronic Myelogenous Leukemia) | ~12 µM |
Inhibition of Cellular Proliferation
The cytotoxic activity of indole derivatives is a direct consequence of their ability to inhibit cellular proliferation. Research into various indole-based compounds has shown they can effectively halt the growth of cancer cells. nih.gov For example, certain indole derivatives that act as tubulin polymerization inhibitors have demonstrated potent anti-proliferative activity against a wide range of human cancer cells, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov While not all of these were 6-(difluoromethoxy) derivatives, they establish a clear precedent for the anti-proliferative potential of the indole scaffold. The study on 5-(difluoromethoxy)indoline-2,3-dione, for example, linked its cytotoxic effects to a significant reduction in cancer cell viability.
Anti-proliferative Mechanisms
The anti-proliferative effects of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the disruption of key cellular processes.
Induction of Apoptosis: One of the primary mechanisms is the induction of programmed cell death, or apoptosis. The cytotoxic effects of 5-(difluoromethoxy)indoline-2,3-dione on chronic myelogenous leukemia cells were linked to the activation of caspase-3 pathways, a critical step in the apoptotic cascade.
Cell Cycle Arrest: Many anticancer agents derived from indole function by arresting the cell cycle, preventing cancer cells from dividing and proliferating. Indole-based tubulin inhibitors, for instance, often cause cell cycle arrest in the G2/M phase. nih.gov This mechanism is a common feature for compounds that interfere with the mitotic spindle apparatus.
Enzyme Inhibition: The biological activity of these compounds can also stem from the inhibition of crucial enzymes. The indole structure can mimic protein structures, allowing it to bind to and inhibit enzymes essential for cancer cell survival and growth. ijpsr.info For example, indole derivatives have been developed as inhibitors of histone deacetylases (HDACs) and various kinases, which are pivotal in cancer progression. rsc.orgnih.gov
Antiviral Efficacy
Derivatives of this compound have demonstrated notable activity against a range of viruses, particularly the Hepatitis C virus.
Research has highlighted the potential of this compound derivatives as inhibitors of HCV replication. A significant breakthrough in this area was the synthesis of a series of 2-(4-sulfonamidophenyl)-indole-3-carboxamides. ijpsr.infojetir.orgijpsr.com One of the most potent compounds identified from this series was 6-(difluoromethoxy)-2-(4-(1,1-dimethylethylsulfonamido)phenyl)-5-fluoro-1-hexyl-1H-indole-3-carboxamide, which exhibited excellent activity against the HCV genotype 1b replicon. ijpsr.infojetir.orgijpsr.com
Further structure-activity relationship (SAR) studies on indole-based inhibitors of the HCV NS5B polymerase revealed that while modifications at the C-6 position of the indole core did not significantly affect potency, the presence of small lipophilic fluorinated substituents at this position, such as a difluoromethoxy group, resulted in compounds with good potency. rcsb.orgacs.org For instance, N-(cyclopropylsulfonyl)-1-(2,5-difluorobenzyl)-6-fluoro-5-methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)-1H-indole-2-carboxamide was a potent inhibitor. rcsb.org
Another class of potent HCV inhibitors is the 6-(indol-2-yl)pyridine-3-sulfonamides. Within this class, different alkyl and cycloalkyl substitutions at the N-1 position of the indole were well-tolerated only when the C-6 position was occupied by either a difluoromethoxy or a cyclopropyl (B3062369) group. acs.org Additionally, a series of indole derivatives were identified as a new class of HCV replication inhibitors, with one of the most potent compounds having an EC50 of 1.1 μmol/l and minimal cytotoxicity. nih.gov These inhibitors were found to act by inducing pro-inflammatory cytokines, such as CXCL-8. nih.gov
The table below summarizes the activity of selected this compound derivatives against HCV.
| Compound Name | HCV Target/Assay | Activity |
| 6-(Difluoromethoxy)-2-(4-(1,1-dimethylethylsulfonamido)phenyl)-5-fluoro-1-hexyl-1H-indole-3-carboxamide | Genotype 1b replicon | Excellent activity ijpsr.infojetir.orgijpsr.com |
| 6-[3-Cyano-6-(difluoromethoxy)-1-(propan-2-yl)-1H-indol-2-yl]pyridine-3-sulfonamide | HCV replicon | IC50 values from 0.5–5 μM tandfonline.com |
| Indole derivative 12e | HCV replication inhibitor | EC50 = 1.1 μmol/l nih.gov |
While research has heavily focused on HCV, the broader antiviral potential of indole derivatives suggests that this compound analogs could be active against other viral pathogens. pcbiochemres.comijpsr.com For instance, Arbidol, an indole derivative, is a known antiviral for treating influenza. pcbiochemres.com The structural features of Arbidol that are crucial for preventing viral entry and boosting the immune system could potentially be incorporated into novel this compound derivatives to explore their efficacy against other viruses. pcbiochemres.com Further research is needed to investigate the activity of these specific derivatives against a wider range of viral targets.
Anti-inflammatory Research
Indole derivatives have been recognized for their anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenase. jetir.org A series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides were synthesized and evaluated for their histone deacetylase (HDAC) inhibitory and anti-inflammatory activity. ijpsr.info One compound from this series, (E)-N-hydroxy-3-(3-(N-(2-(2-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acrylamide, showed promising results, suggesting its potential as a lead compound for developing new anti-inflammatory agents. ijpsr.info
The anti-inflammatory potential of this compound derivatives is an area that warrants further investigation, building upon the known anti-inflammatory profile of the broader indole class. pcbiochemres.com
Antiparasitic Activity
The indole core is present in many compounds with antiparasitic properties. pcbiochemres.com This has prompted investigations into the efficacy of this compound derivatives against various parasites.
Several indole derivatives have shown promise as antimalarial agents. pcbiochemres.comnih.gov For instance, flinderoles B and C, isolated from Flindersia amboinensis, exhibited selective growth inhibition against the Dd2 strain of Plasmodium falciparum. nih.gov NITD609, a spiroindolone compound, is currently in clinical trials as an antimalarial agent. nih.gov
While specific studies on the antimalarial activity of this compound derivatives are not extensively reported, the known antimalarial potential of the indole scaffold suggests this is a promising area for future research. pcbiochemres.comnih.gov A patent for new anti-malarial agents includes a synthesis route for a compound containing a 6-(difluoromethoxy)pyridinyl group, indicating the interest in this moiety for antimalarial drug discovery. google.com
Leishmaniasis is another parasitic disease where indole derivatives have been explored as potential treatments. pcbiochemres.com Chalcones and their derivatives, which can be synthesized from indole precursors, have demonstrated a wide range of pharmacological activities, including anti-leishmanial effects. researchgate.net Some chalcone (B49325) derivatives have shown strong leishmanicidal activity against Leishmania promastigotes. researchgate.net Although direct studies on this compound derivatives for anti-leishmanial activity are limited, the known activity of related compounds suggests this could be a fruitful area of investigation.
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various disease pathways.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tryptophan metabolism and are considered significant targets for cancer immunotherapy. sci-hub.sesci-hub.se Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine (B1673888) metabolites. sci-hub.se Consequently, the development of dual IDO1/TDO inhibitors is a promising strategy in oncology. sci-hub.sesci-hub.se
In the pursuit of novel dual inhibitors, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated. sci-hub.se Among these, compounds featuring a 6-acetamido or 6-ethylamine substituent on the indole ring demonstrated favorable inhibitory activity, suggesting that these groups may form crucial hydrogen bonds within the active sites of IDO1 and TDO. sci-hub.se Specifically, 6-acetamido-4-((4-(difluoromethoxy)phenyl)amino)-1H-indole-2-carboxylic acid was identified as a potent dual inhibitor. sci-hub.se Another compound in this series, 9o-1, emerged as the most potent inhibitor against both enzymes, with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se
Table 1: IDO1 and TDO Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 9o-1 | IDO1 | 1.17 |
| 9o-1 | TDO | 1.55 |
| 9p | IDO1 | 23 times more active than hit compound 9a |
| 9p | TDO | - |
| 6-acetamido-4-((4-(difluoromethoxy)phenyl)amino)-1H-indole-2-carboxylic acid | IDO1/TDO | Potent dual inhibitor |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.govnih.gov Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govebi.ac.uk
Several indole derivatives have been identified as potent and selective MAO-B inhibitors. nih.gov While specific data on this compound derivatives is not extensively detailed in the provided results, the broader class of indole derivatives has shown significant promise. For instance, a series of indole-5,6-dicarbonitrile derivatives were found to be potent inhibitors of both MAO-A and MAO-B. ebi.ac.uk The compound 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile displayed IC50 values of 0.014 µM for MAO-A and 0.017 µM for MAO-B, acting as a reversible and competitive inhibitor. ebi.ac.uk Structure-activity relationship (SAR) studies on this series revealed that methylation of the indole nitrogen abolished MAO-B inhibitory activity. ebi.ac.uk In another study, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent and selective MAO-B inhibitor with a competitive mode of inhibition. researchgate.net
Secreted Phospholipase A2 Type X (sPLA2-X) Inhibition
Secreted phospholipase A2 type X (sPLA2-X) is an enzyme implicated in inflammatory processes and has been considered a potential therapeutic target for conditions like atherosclerosis. nih.govnih.gov Research into indole-based inhibitors led to the identification of potent and selective sPLA2-X inhibitors. nih.gov
An initial hit, an indole carboxamide, was discovered to be a low micromolar inhibitor of sPLA2-X. nih.gov Structural studies revealed that the carboxamide group forms key interactions with the catalytic calcium ion in the enzyme's active site. nih.gov Further optimization, including the systematic introduction of substituents on the indole core, identified the 6-position as favorable for enhancing inhibitory potency. nih.gov This led to the design of a novel inhibitor, (−)-2-{2-[carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic acid, which demonstrated significant potency and selectivity for sPLA2-X. nih.gov Although this specific example features a trifluoromethoxy group, it highlights the importance of substitution at the 6-position of the indole ring for sPLA2-X inhibition.
Other Enzyme Targets (e.g., Hepsin, Histone Deacetylase (HDAC), SIRT1)
Derivatives of this compound have also been explored as inhibitors of other enzymes.
Hepsin: A review article mentioned the discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors. ijpsr.info One compound, 6-(difluoromethoxy)-2-(4-(1,1-dimethylethylsulfonamido)phenyl)-5-fluoro-1-hexyl-1H-indole-3-carboxamide, was noted for its excellent activity. ijpsr.info
Histone Deacetylase (HDAC) and SIRT1: The sirtuin family of NAD-dependent histone deacetylases, including SIRT1, are involved in various cellular processes and are considered therapeutic targets. nih.gov While specific this compound derivatives as HDAC or SIRT1 inhibitors were not detailed in the search results, the broader indole class has been investigated. ijpsr.info For instance, some indole-3-yl-propenone derivatives have been identified as potent inhibitors of SIRT1. ijpsr.info It is known that targeting HDAC6 and SIRT1 can augment the function of regulatory T cells, suggesting a potential therapeutic application for inhibitors of these enzymes. nih.gov
Receptor Modulation Studies
In addition to enzyme inhibition, derivatives of this compound have been studied for their ability to modulate various receptors.
One notable example is the development of a high-affinity corticotropin-releasing factor-1 (CRF1) receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile (compound 19e), which incorporates a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) moiety. researchgate.net This compound exhibited an IC50 of 0.86 nM for the CRF1 receptor and demonstrated efficacy in a preclinical model of anxiety. researchgate.net
Furthermore, 4-substituted quinuclidine (B89598) derivatives of this compound-3-carboxylate have been synthesized and investigated for their modulation of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). google.com
Table 2: Receptor Modulation by this compound Derivatives
| Compound | Target Receptor | Activity |
|---|---|---|
| (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile | CRF1 | Antagonist (IC50 = 0.86 nM) |
| 4-substituted quinuclidine derivatives of this compound-3-carboxylate | α7-nAChR | Modulator |
IC50: The half maximal inhibitory concentration. nAChR: nicotinic acetylcholine receptor. CRF1: Corticotropin-releasing factor 1 receptor.
Alpha7 Nicotinic Acetylcholine Receptor (α7-nAChR) Ligand Interactions
The α7 nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes like sensory gating and memory. nih.gov As such, it has become a prime target for the development of therapeutic agents for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. nih.govnih.govmdpi.com
Derivatives of this compound have been investigated as modulators of α7-nAChR activity. For instance, quinuclidine derivatives incorporating the this compound moiety have been synthesized and shown to bind to α7-nAChR. google.comgoogle.com Specifically, quinuclidin-4-ylmethyl this compound-3-carboxylate was prepared and demonstrated potential as an α7-nAChR ligand. google.com These compounds are explored for their potential as agonists, which could be beneficial for conditions associated with decreased cholinergic function. nih.govgoogle.com The development of selective α7-nAChR ligands is a key area of research, aiming to maximize therapeutic benefits while minimizing off-target effects. nih.gov
Table 1: Investigated α7-nAChR Ligands Based on this compound
| Compound Name | Activity | Reference |
|---|---|---|
| Quinuclidin-4-ylmethyl this compound-3-carboxylate | α7-nAChR Ligand | google.com |
| google.comheptan-4-ylmethyl this compound-3-carboxylate | α7-nAChR Mediation | google.com |
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor predominantly found in the brain and is a key component of the endocannabinoid system. nih.govwikipedia.org It plays a crucial role in regulating various physiological processes, and its modulation is a target for treating conditions like pain, obesity, and neurodegenerative disorders. mdpi.com Allosteric modulators of the CB1 receptor offer a promising therapeutic strategy by fine-tuning receptor activity rather than directly activating or blocking it, potentially avoiding the adverse psychotropic effects associated with orthosteric agonists. mdpi.comnih.gov
While direct examples of this compound derivatives as CB1 allosteric modulators are not extensively detailed in the provided results, the broader class of indole derivatives has been explored for this activity. ijpsr.info The search for novel CB1 allosteric modulators is an active area of research, with a focus on developing compounds with improved pharmacological profiles. nih.govnih.gov
GABAA Receptor Binding
The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for a variety of clinically important drugs, including benzodiazepines. mdpi.com Indole derivatives have been identified as a novel class of GABAA receptor modulators. mdpi.com These compounds can interact with different binding sites on the receptor complex, including the benzodiazepine (B76468) binding site, to modulate GABAergic neurotransmission. mdpi.comnih.gov
Research into indole-based scaffolds has revealed compounds that share pharmacophoric features with known GABAA modulators like pyrazoloquinolinones. mdpi.com While specific studies on this compound derivatives targeting GABAA receptors were not prominent in the search results, the general potential of the indole scaffold in this area is well-established. mdpi.comresearchgate.net
Other Noteworthy Biological Activities
Beyond specific receptor interactions, derivatives of this compound have been investigated for a range of other biological effects that contribute to their pharmacological profile.
Antioxidant Properties
The indole nucleus is a well-known scaffold for the development of antioxidant agents. rjpn.orgjetir.org The ability of indole derivatives to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) has been documented. nih.gov The antioxidant activity is often dependent on the substituents on the indole ring and their positions. nih.gov
Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which can be conceptually related to substituted indoles, have shown notable antioxidant activity in DPPH radical-scavenging assays. evitachem.com While direct data on the antioxidant properties of this compound itself is limited in the provided results, the general antioxidant potential of the indole class suggests this could be a fruitful area for further investigation. nih.govnih.gov
Antidiabetic Potential
Inhibitors of α-glucosidase are an important class of drugs for managing type 2 diabetes by slowing down the absorption of glucose. nih.gov Indole derivatives have been designed and synthesized as potential α-glucosidase inhibitors. nih.gov For example, novel triazole-based indole derivatives have shown potent inhibitory activity against α-glucosidase, with some compounds exhibiting better performance than the standard drug acarbose (B1664774) in both in vitro and in vivo studies. nih.gov A patent for indole derivatives as anti-diabetic agents further highlights the interest in this area. google.com
Anticholinesterase Activity
Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. researchgate.net The indole scaffold is a common feature in many compounds designed as cholinesterase inhibitors. nih.govnih.govresearchgate.net
Research has shown that various indole derivatives exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For example, certain pyrrolopyrimidine derivatives containing a difluoromethoxy phenyl group have been identified as potent inhibitors of both enzymes. researchgate.net Although this example does not feature the this compound core specifically, it underscores the potential of the difluoromethoxy-substituted aromatic moiety in designing effective cholinesterase inhibitors.
Table 2: Other Biological Activities of Indole Derivatives
| Biological Activity | Key Findings | Reference |
|---|---|---|
| Antioxidant | Indole derivatives are effective scavengers of reactive oxygen and nitrogen species. | rjpn.orgnih.gov |
| Antidiabetic | Triazole-based indole derivatives show potent α-glucosidase inhibition. | nih.gov |
| Anticholinesterase | Indole amines and other derivatives exhibit significant inhibition of AChE and BChE. | nih.govresearchgate.netnih.gov |
Anticonvulsant Effects
The indole nucleus is a core component in many compounds investigated for their anticonvulsant properties. researchgate.netinnovareacademics.inchula.ac.th Various derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening methods for antiepileptic drugs. innovareacademics.inpharmacophorejournal.com The structural diversity of indole derivatives allows them to interact with multiple targets involved in seizure activity. researchgate.netresearchgate.net
While the broader class of indole derivatives has shown significant promise in the search for novel anticonvulsant agents, specific research focusing exclusively on the anticonvulsant activity of this compound derivatives is not extensively documented in the available scientific literature. General studies on related structures indicate that substitutions on the indole ring are crucial for activity. For instance, research on other heterocyclic compounds, such as isoindoline-1,3-dione derivatives, has explored the impact of difluoromethoxy substitutions on phenyl rings attached to the core structure, suggesting that such modifications are of interest in the design of neurologically active agents. evitachem.com However, direct evidence and detailed research findings, including preclinical data from MES or scPTZ models for derivatives of this compound, remain to be established.
Vascular Disrupting Agent (VDA) Characteristics
Vascular disrupting agents (VDAs) represent a therapeutic strategy aimed at destroying existing tumor blood vessels, leading to a shutdown of blood flow within the tumor, subsequent hypoxia, and extensive necrosis. nih.govresearchgate.netmdpi.com Many small-molecule VDAs function by targeting the tubulin-microtubule system in rapidly proliferating endothelial cells that line the tumor vasculature. mdpi.com The indole scaffold has been identified as a "privileged group" in the design of such agents, often serving as a replacement for the B-ring of combretastatin (B1194345) A-4 (CA-4), a well-known natural VDA. researchgate.netnih.gov
Derivatives of this compound are investigated for their VDA characteristics due to their structural similarity to other potent indole-based tubulin inhibitors. The substitution pattern on the indole ring is critical for activity. Studies on related compounds, specifically 6-methoxy-1H-indole derivatives, have shown that the presence of a small electron-donating group at the 6-position can significantly enhance antitumor and anti-vascular properties. nih.gov These findings suggest that the 6-(difluoromethoxy) group, which shares electronic properties with the methoxy (B1213986) group, could confer potent VDA characteristics to the indole scaffold. The mechanism of action for these agents involves the disruption of the endothelial cytoskeleton, which causes the endothelial cells to change shape, increasing vascular permeability and ultimately leading to the collapse of the tumor's vascular network. researchgate.netmdpi.com The development of multifunctional agents that combine tubulin inhibition with other mechanisms, such as histone deacetylase (HDAC) inhibition, is also an emerging area of research to create more effective VDAs that can overcome tumor regrowth. nih.gov
Tubulin Assembly Inhibition
The inhibition of tubulin polymerization is a key mechanism of action for many anticancer drugs and vascular disrupting agents. researchgate.netresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, migration, and intracellular transport. researchgate.net Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov
Indole-based compounds frequently act as tubulin inhibitors by binding to the colchicine (B1669291) site on β-tubulin, preventing its polymerization into microtubules. researchgate.netnih.gov The structural features of the indole derivative, including the substituents on the indole ring, play a crucial role in its binding affinity and inhibitory potency. Research on a series of 3-aroyl-1H-indole derivatives has highlighted the importance of the substitution at the 6-position of the indole nucleus. nih.gov
In a study exploring structure-activity relationships, derivatives with a methoxy group at the C-6 position were found to be potent inhibitors of tubulin polymerization. nih.gov For example, a derivative featuring a 6-methoxy group demonstrated significant inhibitory activity against tubulin assembly. nih.gov Given the structural and electronic similarities between a methoxy (–OCH₃) and a difluoromethoxy (–OCHF₂) group, it is hypothesized that this compound derivatives would also exhibit potent tubulin assembly inhibition. The electronegativity of the fluorine atoms in the difluoromethoxy group could influence the binding interactions within the colchicine pocket, potentially leading to high efficacy.
The table below presents data from a study on related 6-methoxy-indole derivatives, which serves as a basis for the potential activity of their 6-(difluoromethoxy) counterparts.
| Compound | Substitution at 6-position | Tubulin Assembly Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5m | Methoxy | 0.37 ± 0.07 | nih.gov |
| Compound 1k | Methoxy (within a broader 7-heterocyclyl-1H-indole structure) | 0.58 ± 0.06 | nih.gov |
Structure Activity Relationship Sar Studies of 6 Difluoromethoxy 1h Indole Derivatives
Impact of Difluoromethoxy Group on Biological Activity
The difluoromethoxy group imparts a unique combination of properties that can profoundly affect a molecule's interaction with biological targets.
The introduction of a difluoromethoxy group is a recognized strategy for modulating a compound's lipophilicity and metabolic stability, both of which are critical for drug efficacy.
Lipophilicity : The -OCHF₂ group generally increases lipophilicity compared to non-fluorinated analogues like a methoxy (B1213986) group. This property can enhance a molecule's ability to cross biological membranes. The lipophilicity enhancement is considered dynamic; the group can alter its lipophilicity based on the surrounding chemical environment through bond rotation. nih.gov The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group ranges from -0.1 to +0.4, indicating it is a lipophilicity-enhancing group. acs.org Studies comparing different fluorinated methoxy groups have established a clear trend in their impact on lipophilicity.
Table 1: Comparative Lipophilicity of 5-Substituted Indole (B1671886) Analogues
| Substituent at 5-position | Relative Lipophilicity | Estimated logP |
| -OCF₃ (Trifluoromethoxy) | Highest | ~2.8 |
| -OCF₂H (Difluoromethoxy) | Intermediate | ~2.2 |
| -OCH₃ (Methoxy) | Lower | - |
| -H (Hydrogen) | Lowest | - |
| Source: Data compiled from research on indole derivatives. |
Metabolic Stability : Fluorine substitution is a well-established method for improving metabolic robustness. rsc.orgnih.gov The strong carbon-fluorine bond makes the difluoromethoxy group more resistant to oxidative metabolism compared to, for example, a methoxy or ethyl group. rsc.orgresearchgate.net This enhanced stability can lead to improved pharmacokinetic profiles. researchgate.net In derivatives of isatin (B1672199), a compound family to which indoline-2,3-dione belongs, halogenation at the 5-position with groups like difluoromethoxy is noted to enhance metabolic stability.
The difluoromethoxy group is frequently employed as a bioisostere, a substituent that mimics the steric and electronic properties of another group, to improve a molecule's biological activity. researchgate.netsci-hub.se
The -OCHF₂ group is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. acs.orgrsc.orgresearchgate.net This substitution can be advantageous as the difluoromethoxy group is typically more metabolically stable. researchgate.netbeilstein-journals.org The versatility of fluorine as a bioisostere stems from its small size and unique electronic properties, which allow it to act as a functional mimic for various groups, thereby influencing potency, conformation, and metabolism. researchgate.netresearchgate.net
The difluoromethoxy group possesses unique hydrogen-bonding capabilities. The highly polarized carbon-hydrogen bond (C-H) within the -CHF₂ moiety allows it to function as a competent hydrogen bond donor. rsc.orgbeilstein-journals.org This characteristic is unusual among polyfluorinated groups and enables additional interactions with biological targets. nih.govrsc.org
The hydrogen bond donating ability has been quantified using Abraham's solute ¹H NMR analysis, which measures the chemical shift difference (Δδ) of the proton in different solvents. acs.orgrsc.org Studies have shown that compounds with a difluoromethyl group are better hydrogen-bond donors than their corresponding methylated analogues. rsc.org The hydrogen bond acidity (A) of ArOCF₂H is comparable to that of thiophenol and aniline (B41778) but weaker than that of a hydroxyl group. acs.orgrsc.orgbeilstein-journals.org
Table 2: Hydrogen Bond Acidity (A) of Various Functional Groups
| Compound/Functional Group | Hydrogen Bond Acidity (A) |
| ArOH (Phenol) | High |
| ArOCF₂H | ~0.10 |
| Thiophenol | ~0.12 |
| Aniline | ~0.07 |
| ArCH₃ | < 0.01 |
| Source: Data from studies quantifying hydrogen bond donation ability. acs.orgrsc.org |
Positional Effects of Substituents on the Indole Scaffold
The biological activity of 6-(difluoromethoxy)-1H-indole derivatives is not solely dictated by the difluoromethoxy group but is also heavily influenced by the nature and position of other substituents on the indole ring.
The C2 and C3 positions of the indole scaffold are critical for introducing diversity and modulating biological activity.
C2-Substituents : The C2 position is frequently substituted to alter inhibitor potency. In the development of inhibitors for enzymes like IDO1 and TDO, extensive variations, including on the 2-carboxyl moiety, were explored. sci-hub.se The synthesis of building blocks like 4-(difluoromethoxy)-1H-indole-2-carbonyl chloride indicates the utility of C2-functionalized indoles for creating libraries of potential drug candidates. gcs-web.com
C3-Substituents : The C3 position is another key handle for SAR studies. For example, 5-(difluoromethoxy)-1H-indole-3-carboxylic acid serves as a scaffold where the carboxylic acid group can be modified to probe interactions with molecular targets. In the development of HIV-1 fusion inhibitors, bisindole compounds linked through various positions were studied, and modifications at the C3 position were part of the optimization strategy. nih.gov The introduction of different groups at C3 can significantly impact a compound's binding affinity and functional activity. ijpsr.info
Influence of Substituents on the Benzene (B151609) Ring (C4, C5, C6, C7)
Research has shown that the introduction of various substituents at the C4, C5, and C7 positions can lead to marked differences in potency and selectivity. For instance, in a series of indole-2-carboxylic acid derivatives designed as IDO1/TDO dual inhibitors, modifications at the 6- and 7-positions of the indole scaffold were explored. sci-hub.se When the 7-fluoro substituent of a hit compound was removed or replaced with either electron-donating groups (like methyl and acetamido) or electron-withdrawing groups (such as chloro, cyano, and nitro), a loss of inhibitory activity was observed. sci-hub.se This highlights the specific and sensitive nature of substituent effects at this position.
Similarly, studies on other indole-based compounds have underscored the importance of the substitution site. In the development of HIV-1 fusion inhibitors, it was found that the linkage between two indole rings significantly impacted activity. nih.gov Specifically, altering the connection from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages resulted in reduced binding affinity and antiviral activity. nih.gov
The introduction of a methyl group at various positions on the indole core of sPLA2-X inhibitors revealed that the C6 position was the most favorable for enhancing inhibitory potency. nih.gov This suggests that even a small alkyl group can have a profound impact depending on its location on the benzene ring.
The electronic influence of substituents is a key factor. Electron-donating groups generally increase the electron density of the aromatic ring, potentially enhancing its reactivity in certain interactions, while electron-withdrawing groups decrease it. msu.edulibretexts.orglibretexts.org The interplay between these electronic effects and the steric bulk of the substituent ultimately dictates the compound's ability to fit into and interact with a specific receptor or enzyme active site.
Conformational and Steric Effects on Receptor Binding
The three-dimensional shape and size of a molecule, governed by its conformation and the steric bulk of its substituents, are paramount for effective receptor binding. For this compound derivatives, these factors can significantly influence their biological activity.
The difluoromethoxy group itself can impact the conformation of the molecule. rsc.org While the trifluoromethyl group is sterically more demanding, the difluoromethoxy group can also influence the orientation of the molecule within a binding pocket. rsc.orgpharmaexcipients.com The ability of the -OCF₂H group to act as a hydrogen bond donor is a unique characteristic that can contribute to binding interactions. rsc.org
The introduction of bulky substituents on the indole ring can have a significant impact on activity. For example, in a series of anti-inflammatory indole derivatives, the addition of a bulky antipyrine (B355649) ring at the N1 position led to a decrease in activity compared to smaller substituted phenyl rings. semanticscholar.org This suggests that excessive steric bulk can hinder the optimal binding of the molecule to its target. Conversely, in some cases, increased molecular bulk can be advantageous. For instance, the introduction of biphenyl (B1667301) groups has been shown to improve targeting of Gram-positive bacteria, although it may reduce solubility.
The position of substituents is also critical. Studies on dopamine (B1211576) D4 antagonists with a benzoxazinone (B8607429) core, which can be considered structurally related to indoles, showed that 7-substituted compounds were more active than their 6-substituted counterparts, indicating a clear steric preference within the receptor binding site. acs.org
In the context of HIV-1 attachment inhibitors based on an indole scaffold, a 4-fluoro substituent dramatically enhanced potency by over 50-fold compared to the unsubstituted analog. nih.gov This significant improvement is likely due to favorable steric and electronic interactions within the binding pocket of the viral glycoprotein.
The interplay of conformational flexibility and steric hindrance is a delicate balance. The molecule must adopt a conformation that is complementary to the receptor's binding site, while avoiding steric clashes that would prevent a stable interaction.
Electronic Effects and Their Contribution to Biological Potency
The electronic properties of the this compound core and its substituents are a major determinant of biological potency. The difluoromethoxy group itself is strongly electron-withdrawing, which can significantly alter the electron distribution within the indole ring system.
This electron-withdrawing nature can enhance a compound's binding affinity for certain enzymes or receptors. For example, the difluoromethoxy group can modulate the acidity of nearby functional groups, which can be crucial for interactions with biological targets. In some cases, the electron-withdrawing properties of fluorine-containing groups can lead to stronger noncovalent interactions, such as n→π* electrostatic interactions, with target proteins, resulting in increased potency. pharmaexcipients.com
The electronic effects of other substituents on the benzene ring also play a vital role. Substituents are broadly classified as electron-donating or electron-withdrawing, and their presence can either activate or deactivate the aromatic ring towards certain chemical reactions and biological interactions. msu.edulibretexts.orglibretexts.org For instance, in the development of sPLA2-X inhibitors, the introduction of electron-withdrawing substituents on the indole core was found to be beneficial for potency. nih.gov
A prime example of the importance of electronic effects is seen in the comparison of different halogen substitutions. While fluorine is the most electronegative element, its small size allows it to sometimes act as a bioisostere of hydrogen. pharmaexcipients.comnih.gov Chlorine, being larger and a better halogen bond acceptor, can have a different impact on biological activity when substituted on an aromatic ring. pharmaexcipients.com
Ultimately, the electronic profile of a this compound derivative, shaped by the difluoromethoxy group and other substituents, is a key factor in its ability to bind to its biological target with high affinity and elicit a potent response.
Comparative Analysis with Trifluoromethoxy and Methoxy Analogues
To understand the unique contribution of the difluoromethoxy group to the biological activity of indole derivatives, it is instructive to compare them with their trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) analogues. These three groups, while seemingly similar, impart distinct electronic and steric properties to the parent molecule, leading to significant differences in their biological profiles.
The trifluoromethoxy group is more lipophilic and electron-withdrawing than the difluoromethoxy group. In contrast, the methoxy group is less lipophilic and acts as an electron-donating group through resonance. These differences in physicochemical properties can have a profound impact on a molecule's pharmacokinetics and pharmacodynamics.
In a study on sPLA₂-X inhibitors, a direct comparison of difluoromethoxy and trifluoromethoxy substituents on the indole core was conducted. The trifluoromethoxy analogue proved to be superior in terms of inhibitory potency compared to the difluoromethoxy and 2,2,2-trifluoroethoxy alternatives. nih.gov This suggests that for this particular target, the stronger electron-withdrawing character and increased lipophilicity of the trifluoromethoxy group were advantageous.
However, this is not always the case. The difluoromethoxy group possesses a unique property that its trifluoromethoxy and methoxy counterparts lack: the ability to act as a hydrogen bond donor. rsc.org This capability can lead to additional stabilizing interactions within a receptor's binding site, potentially enhancing affinity and potency in specific contexts.
From a metabolic stability perspective, fluorinated groups like difluoromethoxy and trifluoromethoxy are often introduced to block sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage. rsc.org Both -OCF₂H and -OCF₃ groups can therefore enhance the metabolic stability of a compound compared to its methoxy analogue. researchgate.net
The steric profiles of these groups also differ. The trifluoromethyl group is sterically more demanding than the difluoromethoxy group. rsc.orgpharmaexcipients.com The conformational preferences of aryl-OCF₂H compounds can also differ from those of aryl-OCF₃ compounds, which can affect how they fit into a binding pocket. rsc.org
The following table summarizes the key properties and their general impact on biological activity for these three analogues:
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing |
| Lipophilicity | Lower | Intermediate | Higher |
| Hydrogen Bond Donor | No | Yes | No |
| Metabolic Stability | Lower | Higher | Higher |
| Steric Bulk | Smaller | Intermediate | Larger |
This table provides a generalized comparison, and the specific impact on activity is target-dependent.
Mechanistic Investigations of 6 Difluoromethoxy 1h Indole Based Bioactive Agents
Elucidation of Molecular Targets and Pathways
One area of investigation is in the development of receptor antagonists. For example, a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group was incorporated into a pyrazinone-based corticotropin-releasing factor-1 (CRF1) receptor antagonist, contributing to its high affinity (IC50 = 0.86 nM). acs.org This suggests a key interaction with the CRF1 receptor, a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Another significant target for indole (B1671886) derivatives is the nicotinic acetylcholine (B1216132) receptor (nAChR), specifically the α7 subtype. google.com A derivative, (1-azabicyclo[2.2.1]heptan-4-ylmethyl 6-(difluoromethoxy)-1H-indole-3-carboxylate), has been synthesized with the intent of mediating α7-nAChR activity. google.com These receptors are implicated in a variety of neurological and inflammatory conditions.
Furthermore, indole-based compounds are known to target receptor tyrosine kinases (RTKs), which are crucial in cancer and inflammatory diseases. acs.org While direct studies on this compound's effect on specific RTKs are emerging, the broader class of indole derivatives has shown inhibitory activity against vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) RTKs. acs.orgnih.gov
Indole derivatives have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. mdpi.com The difluoromethoxy group is a feature in some potent PDE4 inhibitors, where it interacts with hydrophobic pockets in the enzyme's active site. mdpi.com
Enzyme-Inhibitor Binding Dynamics
The binding of this compound-based agents to enzymes is a key aspect of their mechanism of action. The difluoromethoxy group often plays a crucial role in enhancing binding affinity and selectivity.
In the context of PDE4 inhibition, the difluoromethoxy group on the catechol-ether function of inhibitors like roflumilast (B1684550) interacts with hydrophobic pockets (Q1 and Q2) within the active site. mdpi.com This interaction contributes to the high inhibitory potency observed.
For some indole derivatives targeting enzymes like topoisomerase II, detailed molecular dynamics simulations have revealed specific binding interactions. acs.org For instance, a derivative, N-(3-(Difluoromethoxy)phenyl)-6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was synthesized and its binding dynamics studied, highlighting the importance of the difluoromethoxy-phenyl moiety in ligand anchoring within the enzyme's binding pocket. acs.org
The difluoromethoxy group's ability to act as a hydrogen bond donor is also a significant factor in enzyme-inhibitor interactions. rsc.org This property allows for the formation of hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the stability of the enzyme-inhibitor complex. The hydrogen bond acidity of ArOCF2H is comparable to that of thiophenol and aniline (B41778). rsc.org
Receptor-Ligand Interaction Mechanisms
The interaction of this compound derivatives with receptors is fundamental to their therapeutic potential. The difluoromethoxy group can influence binding affinity and selectivity through both steric and electronic effects.
In the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a derivative containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety was found to have high affinity for the receptor. acs.org While the precise interactions were not detailed, the potency suggests a strong and specific binding within the receptor's ligand-binding domain.
Molecular modeling and structure-activity relationship (SAR) studies are often employed to understand these interactions. For instance, in the development of inhibitors for other receptors, such as the CB2 receptor, homology modeling and molecular dynamics studies have been used to investigate binding modes. acs.org Such approaches could be applied to further elucidate the interactions of this compound derivatives with their respective receptor targets.
The introduction of halogen atoms, including the fluorine in the difluoromethoxy group, is recognized as a strategy to enhance binding affinity through halogen bonding. researchgate.net This type of non-covalent interaction can be as significant as hydrogen bonding in stabilizing a ligand within a receptor's binding site. researchgate.net
Cellular and Subcellular Localization Studies
The cellular and subcellular localization of bioactive agents is crucial for understanding their mechanism of action. While specific studies focusing solely on the localization of this compound are not extensively detailed in the provided results, general principles of drug localization apply. The physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are influenced by the difluoromethoxy group, will affect its ability to cross cell membranes and accumulate in specific organelles. rsc.org
For instance, compounds designed to inhibit intracellular enzymes like PDE4 or receptor tyrosine kinases must be able to penetrate the cell membrane. nih.govmdpi.com The balanced lipophilicity conferred by the difluoromethoxy group can be advantageous for membrane permeability.
Furthermore, the localization of a drug can be influenced by its molecular target. For example, a compound targeting a nuclear receptor would need to translocate to the nucleus, while an inhibitor of a mitochondrial enzyme would need to accumulate in the mitochondria. Lysine methyltransferase inhibitors, a class to which some indole derivatives belong, are known to have their stability and subcellular localization affected by their chemical structure. sci-hub.se
Impact on Key Biological Processes (e.g., DNA synthesis, inflammatory pathways)
The interaction of this compound-based agents with their molecular targets can have significant downstream effects on key biological processes.
Inflammatory Pathways: A major area of impact for these compounds is the modulation of inflammatory pathways. As previously mentioned, derivatives of this compound have been developed as inhibitors of PDE4 and antagonists of the CRF1 receptor, both of which are involved in inflammation. acs.orgmdpi.com PDE4 inhibition elevates cAMP levels, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α, IL-17, and IFN-γ. mdpi.com This can be beneficial in treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. mdpi.commdpi.com
Similarly, antagonism of the CRF1 receptor can modulate the HPA axis and reduce the release of stress hormones that can contribute to inflammation. acs.org Indole derivatives, in general, are known to inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. google.com
DNA Synthesis and Cell Proliferation: The impact on DNA synthesis and cell proliferation is particularly relevant in the context of cancer therapy. Receptor tyrosine kinases (RTKs) play a critical role in cell growth and proliferation, and their inhibition by indole derivatives can halt these processes. acs.orgnih.govnih.gov The inhibition of VEGFR, FGFR, and PDGFR can block the signaling pathways that lead to angiogenesis and tumor growth. acs.org
Furthermore, some indole derivatives have been investigated as topoisomerase II poisons. acs.org Topoisomerase II is an enzyme essential for DNA replication and cell division. By stabilizing the enzyme-DNA cleavage complex, these poisons introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells. acs.org
The antiproliferative effects of indole derivatives have been demonstrated in various cancer cell lines. acs.orgnih.gov For example, some indole-based compounds have shown potent inhibition of cell growth as measured by bromodeoxyuridine (BrdU) incorporation, which is an indicator of DNA synthesis. acs.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nepjol.info This method is crucial in the early stages of drug discovery for screening virtual libraries and prioritizing compounds for synthesis. For this compound derivatives, docking simulations elucidate how the molecule fits into the active site of a target, such as a kinase or enzyme, and identifies key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
Table 1: Key Interactions Analyzed in Molecular Docking of Indole Derivatives
| Interaction Type | Description | Potential Role of 6-(Difluoromethoxy) Group |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N, F). | The fluorine atoms of the -OCF₂H group can act as weak hydrogen bond acceptors. rsc.org |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the hydrophobic effect. | The indole ring and the difluoromethoxy group contribute to the molecule's lipophilicity, engaging with nonpolar residues in the binding pocket. |
| π-π Stacking | Noncovalent interaction between aromatic rings. | The indole's aromatic system can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target protein. nih.gov |
| Steric Complementarity | The shape and size of the ligand relative to the binding site. | The size and conformation of the difluoromethoxy group influence how well the derivative fits into the active site. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structures of compounds with their biological activities. niscpr.res.in By developing mathematical models, QSAR can predict the activity of novel molecules, guiding the design of more potent derivatives. nih.gov This ligand-based design approach is valuable when the 3D structure of the target protein is unknown. nih.gov
For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with known biological activities (e.g., IC₅₀ values). Molecular descriptors—numerical values representing physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters—are calculated for each molecule. niscpr.res.in Statistical methods, such as multiple linear regression or principal component regression, are then used to build an equation that relates these descriptors to activity. nih.gov Such models can highlight which properties are critical for potency. For instance, a QSAR study on related indole-dione-thiosemicarbazones identified a linear relationship between principal components derived from molecular descriptors and anti-tubercular activity. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Indole Derivatives
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Hammett σ, Dipole Moment | Describes the electron-donating or -withdrawing nature of substituents. acs.org |
| Steric | Molar Refractivity, van der Waals Volume | Represents the size and shape of the molecule or its substituents. |
| Hydrophobic | LogP, Hydrophobic Field Fractions | Quantifies the lipophilicity, which affects membrane permeability and binding. niscpr.res.in |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |
In Silico Prediction of Pharmacological Profiles (e.g., Drug-likeness, ADME)
Before significant resources are invested in synthesizing and testing a new compound, its potential as a drug is evaluated using in silico models that predict its pharmacological profile. This includes assessing "drug-likeness" and the properties of Absorption, Distribution, Metabolism, and Excretion (ADME). pensoft.netresearchgate.net These predictions help to reduce the risk of late-stage failures in drug development. researchgate.net
The drug-likeness of this compound derivatives is often evaluated against criteria like Lipinski's Rule of Five, which sets guidelines for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net The difluoromethoxy group is known to enhance lipophilicity and metabolic stability, which are favorable ADME properties. Various online tools and software packages can predict key ADME parameters. researchgate.netscielo.br For example, Caco-2 cell permeability is a computed parameter that estimates intestinal absorption of orally administered drugs. scielo.brscielo.br
Table 3: Interactive Data Table for Predicted ADME Properties
This table summarizes key ADME parameters and their generally accepted ranges for orally available drugs. The values for a hypothetical this compound derivative would be calculated using predictive software.
| Property | Description | Favorable Range |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | -0.7 to +5.0 researchgate.net |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | 20 to 130 Ų researchgate.net |
| Caco-2 Permeability (logPapp) | Predicts intestinal absorption. | > -5.15 cm/s (High) |
| Human Intestinal Absorption (%) | The percentage of the drug absorbed from the gut. | > 80% scielo.br |
X-ray Crystallography for Ligand-Protein Complex Characterization
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule or a ligand-protein complex. libretexts.orgmemtein.com This technique provides definitive experimental evidence of the binding mode, validating and refining the hypotheses generated from molecular docking. nih.gov The process involves growing high-quality crystals of the target protein in complex with the ligand, in this case, a derivative of this compound. libretexts.org
The crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. libretexts.org A crystal structure can reveal the precise orientation of the this compound derivative in the active site, showing specific hydrogen bonds, the conformation of the difluoromethoxy group, and interactions with surrounding water molecules. acs.org This detailed structural information is invaluable for structure-based drug design, enabling the rational modification of the ligand to improve its affinity and selectivity. nih.gov
High-Throughput Screening (HTS) in Compound Identification
High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target. nih.gov This approach is essential for identifying initial "hits"—compounds that show activity in a primary assay—from large chemical libraries. nih.gov These hits serve as the starting point for further optimization in a drug discovery program. nih.gov
Derivatives of this compound can be included in compound libraries for HTS campaigns. Alternatively, they may be identified as hits from screens of more diverse libraries. For example, an HTS campaign using a fluorescence-based displacement assay was employed to screen a 20,000-compound library to identify allosteric inhibitors of cyclin-dependent kinase 2 (CDK2), leading to the discovery of several hit series, including indole-containing molecules. nih.gov Follow-up assays are then used to confirm the activity of the initial hits and eliminate false positives before they advance to the hit-to-lead stage.
Table 4: Typical Workflow for a High-Throughput Screening Campaign
| Step | Description |
|---|---|
| 1. Assay Development | An automated, robust, and sensitive assay is created to measure the activity of the target protein. |
| 2. Library Screening | A large library of compounds is tested in the assay at a single concentration to identify initial hits. nih.gov |
| 3. Hit Confirmation | The activity of the initial hits is re-tested to confirm the results and rule out experimental errors. |
| 4. Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). |
| 5. Secondary & Orthogonal Assays | Hits are tested in different assays to ensure they are not artifacts of the primary assay and to assess selectivity. nih.gov |
Advanced Spectroscopic Techniques for Binding Studies
While HTS can identify active compounds, advanced biophysical and spectroscopic techniques are required to quantitatively characterize the binding interactions between a ligand and its target protein. These methods provide crucial data on binding affinity, thermodynamics, and kinetics.
Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule to a larger protein. When the small molecule is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger protein, its tumbling slows dramatically, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity (Kd).
Other powerful techniques include:
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). ITC was used to orthogonally assess the binding of allosteric CDK2 inhibitors. nih.gov
Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of a ligand (analyte) to a protein immobilized on the chip. SPR provides real-time data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
These quantitative methods are essential for establishing a robust structure-activity relationship and for guiding the optimization of lead compounds derived from the this compound scaffold.
Table of Compounds
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 6-(Difluoromethoxy)-1H-indole |
| Indole (B1671886) |
| Indomethacin |
| Serotonin |
| Tryptophan |
| Vinblastine |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes for Diverse Analogues
The future of drug discovery with the 6-(difluoromethoxy)-1H-indole core will heavily rely on the development of versatile and efficient synthetic methodologies. While classical indole (B1671886) syntheses like the Fischer, Bartoli, and Madelung methods provide a foundation, there is a growing need for novel routes that allow for precise and diverse functionalization of the indole nucleus. pcbiochemres.com
Key areas of development will likely include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical approach to introduce a wide range of substituents onto the indole ring without the need for pre-functionalized starting materials. This allows for the late-stage diversification of analogues, rapidly generating libraries of compounds for screening.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes. Developing flow-based routes will be crucial for the efficient and reproducible production of this compound analogues for extensive preclinical and potential clinical studies.
Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Larock indole synthesis, have proven versatile for creating a variety of indole structures. pcbiochemres.com Future efforts will focus on expanding the scope of coupling partners and developing more sustainable catalyst systems (e.g., using copper or other earth-abundant metals) to synthesize complex derivatives. rsc.org
These advanced synthetic strategies will be instrumental in creating a diverse chemical space around the this compound scaffold, enabling a thorough investigation of structure-activity relationships (SAR).
Exploration of New Therapeutic Indications
The indole nucleus is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of diseases. nih.govnih.gov Derivatives of this compound could be explored for several new therapeutic indications based on the known biological activities of related compounds.
Potential therapeutic areas for investigation include:
Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various pathways, including protein kinases, tubulin polymerization, and cell cycle regulation. mdpi.comnih.gov Analogues of this compound could be designed as inhibitors of specific cancer-related targets.
Neurodegenerative Diseases: Given that some indole derivatives act as 5-HT6 receptor antagonists or cholinesterase inhibitors, there is potential for developing new agents for Alzheimer's disease and other cognitive disorders. researchgate.netnih.govresearchgate.net The difluoromethoxy group may enhance blood-brain barrier penetration, a critical property for CNS-acting drugs.
Infectious Diseases: The indole scaffold has been a source of novel antibacterial and antifungal agents. mdpi.com New derivatives could be developed to combat drug-resistant pathogens by disrupting biofilm formation or other essential bacterial processes. nih.gov
Inflammatory Disorders: The well-known anti-inflammatory properties of indole-containing drugs like Indomethacin suggest that novel analogues could be developed as treatments for chronic inflammatory diseases. nih.gov
The table below summarizes potential therapeutic targets for derivatives based on the activities of other indole compounds.
| Therapeutic Area | Potential Molecular Target | Example Indole-based Activity |
| Oncology | Protein Kinases, Tubulin | Inhibition of cancer cell proliferation, induction of apoptosis. mdpi.com |
| Neurodegeneration | 5-HT6 Receptors, Cholinesterases | Enhancement of cognitive function in preclinical models. researchgate.netnih.gov |
| Infectious Diseases | Bacterial Cell Wall Synthesis | Disruption of bacterial membranes and biofilm formation. nih.govmdpi.com |
| Inflammation | Cyclooxygenase (COX) Enzymes | Reduction of pain and inflammation. nih.gov |
Design of Highly Potent and Selective Modulators
A key challenge in drug development is achieving high potency for the desired target while maintaining selectivity over other related targets to minimize off-target effects. For this compound, future design strategies will focus on creating derivatives with superior affinity and selectivity.
Structure-based drug design will be a cornerstone of this effort. By obtaining crystal structures of target proteins bound to indole ligands, medicinal chemists can rationally design modifications to the this compound scaffold to enhance binding interactions. For instance, in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), varying the side chains on the indole ring led to compounds with improved selectivity over other NOS isoforms. nih.gov Similarly, the strategic placement of a difluoromethyl group on an indole scaffold has been shown to significantly increase binding affinity for the 5-HT6 receptor. nih.gov
Computational modeling and SAR studies will guide the synthesis of analogues with optimized properties. The goal is to fine-tune the molecule's interaction with the target's binding site, leading to compounds that are both highly potent and exquisitely selective, a critical step toward developing safer and more effective medicines.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound derivatives will benefit significantly from these technologies. mednexus.orgnih.gov AI and ML can accelerate and improve multiple stages of drug development. ijirt.org
Applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel this compound analogues. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. harvard.edu
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. harvard.eduacs.org These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for potency, selectivity, and favorable pharmacokinetic properties.
Synthesis Planning: AI tools can assist chemists by proposing efficient and viable synthetic routes for complex target molecules, saving time and resources in the lab.
The table below outlines how AI/ML can be integrated into the drug discovery pipeline for this compound family.
| Drug Discovery Stage | Application of AI/ML | Potential Impact |
| Hit Identification | Virtual screening of compound libraries. | Faster and more cost-effective identification of initial lead compounds. acs.org |
| Lead Optimization | Predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Design of molecules with better drug-like properties, reducing late-stage failures. |
| Target Identification | Analyzing biological data to identify novel drug targets. | Uncovering new therapeutic opportunities for indole derivatives. |
| Chemical Synthesis | Retrosynthesis analysis and reaction condition prediction. | Streamlining the synthesis of complex analogues. |
Translation of Preclinical Findings to Clinical Development
The ultimate goal of any drug discovery program is the successful translation of promising preclinical findings into clinically effective therapies. For derivatives of this compound, this transition will require a rigorous and well-defined pathway.
After identifying a lead candidate with high potency, selectivity, and favorable in vitro properties, extensive preclinical testing is necessary. This includes:
In Vivo Efficacy Studies: Demonstrating the therapeutic effect of the compound in relevant animal models of the targeted disease, such as models of cognitive impairment or cancer. mdpi.comnih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these factors relate to its biological effect.
Toxicology Studies: A comprehensive evaluation of the compound's safety profile in animals to identify any potential toxicities before human trials.
A successful Investigational New Drug (IND) application, based on robust preclinical data, is the gateway to clinical trials. Collaborative efforts between medicinal chemists, biologists, and clinical researchers are essential to navigate the complex process of translating a promising molecule from the laboratory to a potential new medicine for patients. nih.gov
Q & A
Basic: What are the key synthetic strategies for introducing the difluoromethoxy group to the indole scaffold?
Methodological Answer:
The difluoromethoxy (-OCF₂H) group is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Electrophilic substitution : Reacting 6-hydroxy-1H-indole with a fluorinating agent like diethylaminosulfur trifluoride (DAST) in anhydrous conditions to replace hydroxyl (-OH) with -OCF₂H .
- Cross-coupling : Using palladium-catalyzed reactions (e.g., Buchwald-Hartwig) with fluorinated methoxy precursors. Optimize reaction conditions (temperature, solvent) to avoid side reactions like defluorination .
Validation : Confirm substitution via NMR (δ ~ -70 to -80 ppm for OCF₂H) and LC-MS to ensure purity (>95%) .
Basic: How can the structure and purity of 6-(Difluoromethoxy)-1H-indole derivatives be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR: Look for characteristic indole proton signals (e.g., H-3 at δ ~7.1 ppm) and splitting patterns from OCF₂H (geminal coupling between F atoms).
- NMR: Verify OCF₂H resonance at δ ~110-120 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- Chromatography : Monitor Rf values (e.g., hexane:ethyl acetate = 60:40, Rf ~0.77) via TLC .
Advanced: How do electronic properties of the difluoromethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of OCF₂H decreases electron density at the indole C-6 position, affecting regioselectivity in reactions like Suzuki-Miyaura coupling.
- Computational Analysis : Use density functional theory (DFT) to calculate Fukui indices and predict electrophilic attack sites. For example, OCF₂H reduces HOMO density at C-6, favoring C-5 substitution in some cases .
- Experimental Design : Compare reaction outcomes (yield, regioselectivity) with non-fluorinated analogs (e.g., methoxy-indole) under identical conditions .
Advanced: What challenges arise in analyzing tautomerism or conformational dynamics of this compound derivatives?
Methodological Answer:
- Tautomer Detection : Use variable-temperature NMR to observe proton exchange between tautomeric forms (e.g., keto-enol equilibria in substituted indoles) .
- Dynamic NMR (DNMR) : Resolve overlapping signals caused by slow conformational exchange. For example, OCF₂H rotation barriers can be quantified using Eyring plots .
- X-ray Crystallography : Resolve solid-state tautomer preferences, noting discrepancies with solution-phase data .
Advanced: How can molecular docking predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, kinases).
- Docking Workflow :
- Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).
- Use AutoDock Vina or Schrödinger Glide for binding affinity prediction.
- Validate with MD simulations (e.g., RMSD <2 Å over 100 ns) .
- Key Metrics : Analyze hydrogen bonds with OCF₂H (fluorine as a weak H-bond acceptor) and hydrophobic interactions with aromatic residues .
Basic: What safety protocols are critical when handling fluorinated indole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Management : Collect fluorinated waste separately; neutralize with calcium hydroxide before disposal to prevent HF release .
- Emergency Measures : In case of spills, use absorbent materials (vermiculite) and avoid water to prevent exothermic reactions .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ <30 min suggests rapid clearance). Introduce electron-withdrawing groups (e.g., OCF₂H) to reduce CYP450-mediated oxidation .
- Solubility Optimization : Use logP calculations (e.g., ClogP ~2.5) and modify substituents (e.g., polar groups at C-3) to enhance bioavailability .
- In Vivo Validation : Conduct PK/PD studies in rodent models, correlating plasma concentrations with efficacy .
Advanced: What strategies mitigate defluorination during synthetic steps?
Methodological Answer:
- Reagent Choice : Avoid strong bases (e.g., NaH) in fluorinated methoxy reactions; use milder conditions (e.g., K₂CO₃ in DMF) .
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition.
- Monitoring : Track defluorination via NMR; if detected, switch to alternative leaving groups (e.g., mesyl instead of tosyl) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
